4-Hydroxy-1-methylpiperidine-4-carboxamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine derivatives, followed by functional group modifications to introduce the hydroxy and carboxamide groups . The reaction conditions often involve the use of catalysts such as molybdenum disulfide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield . The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.

化学反応の分析

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted piperidine derivatives .

科学的研究の応用

Chemical Synthesis

The compound is primarily utilized as a building block in organic synthesis. It facilitates the creation of various derivatives that are essential for developing new chemical entities. The following table summarizes some key applications in chemical synthesis:

| Application Area | Description |

|---|---|

| Organic Chemistry | Used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. |

| Pharmaceutical Chemistry | Acts as an intermediate in the production of drugs targeting various biological pathways. |

| Material Science | Employed in creating specialty chemicals used in coatings and polymers. |

Biological Research

In biological contexts, 4-Hydroxy-1-methylpiperidine-4-carboxamide plays a crucial role in studying enzyme inhibitors and receptor antagonists. Its applications include:

- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can lead to therapeutic applications in diseases where these enzymes are overactive.

- Receptor Antagonism : It has been noted for its ability to act on adenosine receptors, particularly as a selective antagonist at the A2A receptor, which has implications for treating neurological disorders.

Medical Applications

The medical applications of this compound are extensive, particularly in drug development:

- Antitumor Agents : Research indicates its potential as a precursor for developing antitumor compounds, enhancing the efficacy of cancer therapies.

- Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer's disease and Parkinson's disease due to its action on adenosine receptors, which are involved in neuroprotection and modulation of neurotransmitter release.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Adenosine A2A Receptor Antagonism : A study demonstrated that this compound could significantly inhibit A2A receptor-mediated responses, suggesting its utility in managing conditions like Parkinson's disease where adenosine signaling is disrupted .

- Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .

Industrial Applications

In industrial chemistry, this compound is utilized for producing specialty chemicals and serves as an intermediate in various chemical processes. Its properties allow it to be integrated into formulations requiring specific reactivity or stability.

作用機序

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular signaling pathways .

類似化合物との比較

Similar Compounds

4-Hydroxy-1-methylpiperidine: A closely related compound with similar structural features but lacking the carboxamide group.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another piperidine derivative with distinct functional groups and applications.

4-Chloro-1-methylpiperidine: A halogenated derivative with different reactivity and uses.

Uniqueness

4-Hydroxy-1-methylpiperidine-4-carboxamide is unique due to its combination of hydroxy and carboxamide functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for diverse applications in research and industry.

生物活性

4-Hydroxy-1-methylpiperidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.

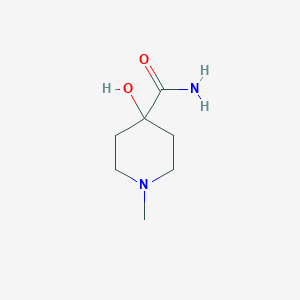

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with a hydroxyl group and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that this compound acts primarily as a selective antagonist at adenosine A2A receptors. Adenosine receptors play a significant role in various physiological processes, including modulation of neurotransmitter release and regulation of vascular tone. The antagonism of these receptors has been linked to therapeutic benefits in conditions such as:

- Cardiovascular diseases : Enhancing anti-adrenergic responses during acute myocardial ischemia.

- Neurological disorders : Potential applications in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.

- Metabolic disorders : Possible effects on diabetes mellitus and obesity management .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies. Key findings include:

- Oral Bioavailability : The compound exhibits reasonable oral bioavailability, making it suitable for oral administration.

- Clearance Rate : Studies report a clearance rate of approximately after intravenous administration, indicating a moderate elimination profile .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

Biological Activity Studies

Several studies have investigated the biological activities of this compound in vitro and in vivo.

Case Study 1: Anticancer Activity

A study focusing on the anticancer potential of this compound demonstrated significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The compound showed an IC50 value of against MDA-MB-231 cells, indicating potent antiproliferative activity. Importantly, it exhibited a selective toxicity profile with minimal effects on non-cancerous cells .

Case Study 2: Neurological Effects

Another investigation highlighted the compound's potential neuroprotective effects. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced behavioral deficits and improved cognitive function. These findings suggest that the compound may modulate neuroinflammation through adenosine receptor pathways .

特性

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKYXYPUPSWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。